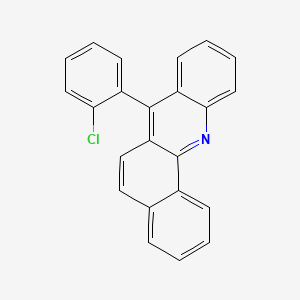
Benzo(c)acridine, 7-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo©acridine, 7-(2-chlorophenyl)- is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of benzo©acridine, 7-(2-chlorophenyl)-, which includes a chlorophenyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo©acridine, 7-(2-chlorophenyl)- can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method offers a straightforward approach to benzo©acridines, with the choice of transition metal or Brønsted acid catalysis depending on the substituent at the triple bond . For example, direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .
Industrial Production Methods
Industrial production methods for benzo©acridine, 7-(2-chlorophenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as platinum or palladium complexes, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Benzo©acridine, 7-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo©acridine, 7-(2-chlorophenyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with similar DNA intercalation properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with anticancer activity.
Uniqueness
Benzo©acridine, 7-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This structural modification allows for more diverse chemical reactions and potential therapeutic applications.
Properties
CAS No. |
36762-01-3 |
|---|---|
Molecular Formula |
C23H14ClN |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)benzo[c]acridine |
InChI |
InChI=1S/C23H14ClN/c24-20-11-5-3-9-17(20)22-18-10-4-6-12-21(18)25-23-16-8-2-1-7-15(16)13-14-19(22)23/h1-14H |
InChI Key |
JTIZYGBOEQNGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















